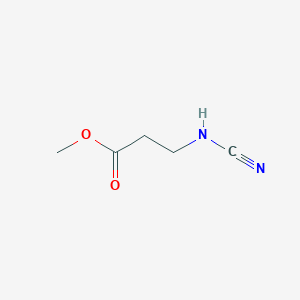
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, also known as CMT-6, is a synthetic compound that has been studied for its potential applications in scientific research. CMT-6 is a member of the pyrimidine family, and its structure consists of a nitrogen-containing heterocyclic ring, with an attached chlorine atom. The compound has been studied for its ability to act as a ligand, and its potential use in the synthesis of various compounds.
Mécanisme D'action
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine acts as a ligand in the synthesis of various compounds. It is able to bind to metal ions, such as copper, and form stable complexes. This binding is a result of the nitrogen-containing heterocyclic ring, which is able to form a chelate ring with the metal ion.
Biochemical and Physiological Effects
This compound has not been studied extensively for its effects on the human body. However, it has been shown to have some effects on biochemical and physiological processes. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. Additionally, it has been shown to have some effect on the activity of certain enzymes involved in the metabolism of glucose.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is able to form stable complexes with metal ions, which makes it useful for the synthesis of various compounds. However, it is important to note that this compound is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research involving 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine. One potential area of research is to further investigate the effects of this compound on biochemical and physiological processes. Additionally, further research could be done to investigate its potential use in the synthesis of various compounds. Additionally, research could be done to investigate the potential toxicity of this compound, and to develop methods for its safe handling and disposal. Finally, further research could be done to investigate the potential applications of this compound in the development of new drugs or therapies.
Méthodes De Synthèse
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-2-methyl-6-aminopyrimidine with 1H-1,2,4-triazole in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an inert solvent, such as dichloromethane or dimethylformamide, at a temperature of around 60°C.
Applications De Recherche Scientifique
4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine has been studied for its potential use as a ligand in the synthesis of various compounds. It has been used in the synthesis of a variety of peptides and other compounds, as well as for the synthesis of small molecules. Additionally, this compound has been used in the synthesis of various dyes and pigments.
Propriétés
IUPAC Name |
4-chloro-2-methyl-6-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c1-5-11-6(8)2-7(12-5)13-4-9-3-10-13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJIMLYEYPEBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)










